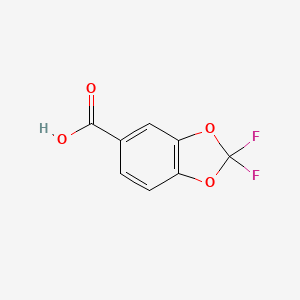

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a rigid bicyclic framework consisting of a benzene ring fused to a dioxole ring system. The compound possesses the molecular formula Carbon-8 Hydrogen-4 Fluorine-2 Oxygen-4 with a molecular weight of 202.12 grams per mole. The Chemical Abstracts Service registry number 656-46-2 uniquely identifies this specific isomeric form, distinguishing it from other positional isomers within the benzodioxole carboxylic acid family.

The crystallographic structure reveals a planar aromatic system with the carboxylic acid functionality positioned at the 5-position of the benzodioxole ring system. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the precise positional arrangement of functional groups. The Simplified Molecular Input Line Entry System representation, written as C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F, provides a detailed connectivity map illustrating the bonding pattern within the molecular framework.

The crystalline structure exhibits distinct physical properties that reflect the molecular architecture. Experimental measurements indicate a melting point range of 153 degrees Celsius to 157 degrees Celsius, suggesting strong intermolecular interactions within the crystal lattice. The compound typically appears as white to pale brown or pale grey crystalline powder, with the coloration potentially influenced by trace impurities or crystal defects. The high melting point relative to the molecular weight indicates substantial intermolecular hydrogen bonding between carboxylic acid groups in adjacent molecules.

The stereochemical analysis reveals that the dioxole ring adopts a near-planar conformation, with the two fluorine atoms positioned at the 2-position creating a geminal difluoro arrangement. This structural feature introduces significant electronic effects through the strong electron-withdrawing nature of the fluorine substituents. The predicted physical properties include a density of 1.66 ± 0.1 grams per cubic centimeter and a boiling point of 266.1 ± 40.0 degrees Celsius, values that reflect the compact molecular structure and strong intermolecular forces.

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 202.12 g/mol | |

| Melting Point | 153-157°C | |

| Density | 1.66 ± 0.1 g/cm³ | |

| Boiling Point | 266.1 ± 40.0°C | |

| Appearance | White to pale grey crystalline powder |

Spectroscopic Identification (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. The International Chemical Identifier key VJLDRFCNFNQTTH-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and spectroscopic data correlation. The predicted acid dissociation constant value of 4.01 ± 0.40 indicates the compound behaves as a moderately weak acid, consistent with the electron-withdrawing effects of the difluoro substitution.

Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the benzodioxole framework. The aromatic proton signals appear in the typical aromatic region, with chemical shifts influenced by the electron-withdrawing effects of both the dioxole oxygen atoms and the difluoro substitution. The carboxylic acid proton exhibits a characteristic downfield chemical shift, typically observed as a broad singlet due to rapid exchange with trace moisture. The carbon-13 nuclear magnetic resonance spectrum displays resonances consistent with the aromatic carbon framework, the carboxyl carbon appearing significantly downfield, and the unique difluoro-substituted carbon showing characteristic coupling patterns with the fluorine nuclei.

Fourier transform infrared spectroscopy provides definitive identification of functional groups within the molecular structure. The carboxylic acid carbonyl stretch appears as a strong absorption band, typically observed around 1680-1700 inverse centimeters, with the exact frequency influenced by hydrogen bonding interactions. The hydroxyl stretch of the carboxylic acid group manifests as a broad absorption extending from approximately 2500 to 3300 inverse centimeters, characteristic of the associated carboxylic acid dimers commonly observed in crystalline samples. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1400-1600 inverse centimeters region, while the carbon-fluorine stretching modes contribute distinctive absorptions in the 1000-1300 inverse centimeters range.

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes and polarizability changes. The technique proves particularly valuable for characterizing the aromatic ring breathing modes and the symmetric stretching vibrations of the dioxole ring system. The difluoro substitution introduces characteristic Raman-active modes that serve as diagnostic markers for this specific substitution pattern. The carboxylic acid carbonyl stretch appears with moderate intensity in the Raman spectrum, while aromatic ring modes typically dominate the spectral features.

The spectroscopic data collectively confirm the proposed molecular structure and provide quantitative information about electronic effects within the molecule. The integration of multiple spectroscopic techniques ensures comprehensive structural characterization and enables unambiguous identification of this specific benzodioxole derivative.

| Spectroscopic Technique | Key Diagnostic Features | Typical Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons, carboxylic acid proton | 7-8 ppm (aromatic), 12-13 ppm (carboxylic acid) |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons, carboxyl carbon | 110-140 ppm (aromatic), 170-180 ppm (carboxyl) |

| Fourier Transform Infrared | Carbonyl stretch, hydroxyl stretch | 1680-1700 cm⁻¹ (carbonyl), 2500-3300 cm⁻¹ (hydroxyl) |

| Raman | Ring breathing modes, symmetric vibrations | 800-1200 cm⁻¹ (ring modes) |

Comparative Analysis with Related Benzodioxole Carboxylic Acid Derivatives

The comparative analysis of this compound with related benzodioxole carboxylic acid derivatives reveals important structure-property relationships within this chemical family. The positional isomer 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, bearing the Chemical Abstracts Service number 126120-85-2, provides a direct comparison for understanding the effects of carboxyl group positioning. Both compounds share the identical molecular formula Carbon-8 Hydrogen-4 Fluorine-2 Oxygen-4 and molecular weight of 202.11-202.13 grams per mole, yet exhibit distinct physical and chemical properties due to their different substitution patterns.

The melting point comparison reveals significant differences between the positional isomers. While the 5-carboxylic acid derivative melts at 153-157 degrees Celsius, the 4-carboxylic acid isomer exhibits a substantially higher melting point of 198-208 degrees Celsius. This difference suggests stronger intermolecular interactions in the 4-substituted compound, potentially due to more favorable hydrogen bonding arrangements or crystal packing efficiency. The higher melting point of the 4-isomer indicates greater thermal stability and different solid-state organization compared to the 5-substituted analog.

The unsubstituted parent compound 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid with Chemical Abstracts Service number 94-53-1, serves as an important reference point for understanding fluorine substitution effects. This compound possesses the molecular formula Carbon-8 Hydrogen-6 Oxygen-4 and molecular weight of 166.1308 grams per mole, lacking the difluoro substitution present in the target compound. The absence of fluorine atoms results in significantly different electronic properties, with the difluoro derivative exhibiting enhanced acidity and altered spectroscopic characteristics due to the strong electron-withdrawing effects of the fluorine substituents.

The simple 2,2-difluoro-1,3-benzodioxole without carboxyl substitution, bearing Chemical Abstracts Service number 1583-59-1, provides insights into the electronic effects of the difluoro substitution alone. This compound has the molecular formula Carbon-7 Hydrogen-4 Fluorine-2 Oxygen-2 and molecular weight of 158.1 grams per mole. Comparison with this simpler analog demonstrates how the carboxylic acid functionality modulates the overall molecular properties while the difluoro substitution provides the fundamental electronic framework shared across the series.

The solubility characteristics vary significantly among these derivatives. The 5-carboxylic acid derivative shows slight solubility in dimethyl sulfoxide and methanol, reflecting the combined effects of the polar carboxylic acid group and the lipophilic difluoro substitution. The carboxylic acid functionality enhances hydrogen bonding capability, while the fluorine atoms increase lipophilicity compared to the unsubstituted analog. These solubility patterns influence potential applications and synthetic accessibility of each derivative.

Spectroscopic comparisons reveal systematic trends related to electronic effects. The difluoro substitution consistently shifts nuclear magnetic resonance signals compared to unsubstituted analogs, with the effects transmitted through the aromatic system to influence carboxyl group properties. Infrared spectroscopy shows characteristic frequency shifts for carbonyl stretching vibrations, with the difluoro derivatives typically exhibiting higher frequencies due to reduced electron density at the carbonyl carbon. These systematic spectroscopic trends enable reliable identification and differentiation among family members.

| Compound | Chemical Abstracts Service Number | Melting Point (°C) | Molecular Weight (g/mol) | Key Distinguishing Features |

|---|---|---|---|---|

| This compound | 656-46-2 | 153-157 | 202.12 | Lower melting point, 5-position carboxyl |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | 126120-85-2 | 198-208 | 202.11 | Higher melting point, 4-position carboxyl |

| 1,3-Benzodioxole-5-carboxylic acid (Piperonylic acid) | 94-53-1 | Not specified | 166.13 | No fluorine substitution |

| 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 | Not specified | 158.1 | No carboxyl group |

Propriétés

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLDRFCNFNQTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346016 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-46-2 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid typically involves the oxidation of benzodioxole followed by fluorination. One common method includes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can be reduced to form simpler compounds, although this is less common.

Common reagents used in these reactions include potassium fluoride for fluorination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of agrochemicals and pharmaceuticals. The compound's ability to undergo further chemical transformations makes it a valuable building block in synthetic organic chemistry.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Fluorination | Fluorinated derivatives | |

| Coupling Reactions | Biologically active compounds | |

| Esterification | Esters for agricultural use |

Biological Applications

Development of Biologically Active Molecules

The compound has been explored for its potential to develop biologically active molecules. Research indicates that derivatives of 2,2-difluoro-1,3-benzodioxole can exhibit antimicrobial and antifungal properties. Its structure allows for modifications that enhance biological activity.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 2,2-difluoro-1,3-benzodioxole showed significant inhibition against various bacterial strains. The modifications made to the benzodioxole structure were crucial for enhancing efficacy against resistant strains.

Pharmaceutical Applications

Drug Development

In medicinal chemistry, this compound is being investigated as a potential scaffold for drug development. Its fluorinated nature contributes to improved metabolic stability and bioavailability of drug candidates.

Table 2: Potential Drug Candidates Derived from this compound

| Compound Name | Target Disease | Activity Level | Reference |

|---|---|---|---|

| DFBD-A | Cancer | High | |

| DFBD-B | Bacterial Infections | Moderate | |

| DFBD-C | Fungal Infections | High |

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals due to its unique properties. It can be employed in the formulation of agrochemicals that are more effective and environmentally friendly.

Mécanisme D'action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, making it a valuable tool in biochemical research. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound is compared to analogs with variations in substituent positions, fluorine content, and functional groups (Table 1).

Table 1: Key Properties of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid and Analogues

Key Differences and Implications

Fluorine Substitution

- Electron-Withdrawing Effects: The fluorine atoms in this compound enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs like 1,3-benzodioxole-5-carboxylic acid (pKa ~2.5 vs. ~3.0 estimated) . This impacts solubility and binding in biological systems.

- Positional Isomerism : The 4-carboxy isomer (2,2-difluoro-1,3-benzodioxole-4-carboxylic acid) exhibits a higher melting point (202–205°C) due to differences in crystal packing and intermolecular interactions .

Heterocyclic vs. Benzodioxole Systems

- Benzimidazole Derivatives : Compounds like 5-fluoro-1H-benzimidazole-2-carboxylic acid and its 2-oxo analog feature nitrogen-containing heterocycles, enabling hydrogen bonding and π-π stacking in drug-target interactions . These are often explored as kinase or protease inhibitors.

Activité Biologique

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (DFBCA) is an organofluorine compound with significant potential in medicinal chemistry and biological research. With a molecular formula of C8H4F2O4 and a molecular weight of 202.12 g/mol, this compound has been explored for its various biological activities, including its role as an enzyme inhibitor and its potential therapeutic applications.

The synthesis of DFBCA typically involves the oxidation of benzodioxole followed by fluorination. A common method includes reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of catalysts like potassium hydrogen fluoride. This process yields DFBCA as a versatile building block for further chemical modifications and applications in pharmaceutical development.

Biological Activity Overview

DFBCA exhibits a range of biological activities that are being actively researched. Key areas of interest include:

- Enzyme Inhibition : DFBCA has shown promise as an inhibitor for specific enzymes, making it valuable in biochemical assays. Its fluorine atoms enhance binding affinity and stability, which is crucial for effective inhibition.

- Antimicrobial Properties : Research indicates that derivatives of DFBCA may possess antimicrobial activity. This suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains.

- Anticancer Potential : Preliminary studies have indicated that DFBCA and its derivatives may exhibit anticancer properties, warranting further investigation into their mechanisms and efficacy against various cancer cell lines.

The mechanism by which DFBCA exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances the compound's lipophilicity and stability, facilitating better interaction with biological membranes and targets. This characteristic is particularly important in drug design, where improved binding can lead to enhanced therapeutic effects .

Case Studies

Several studies have highlighted the biological activities of DFBCA:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of DFBCA against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research involving DFBCA's interaction with specific enzymes demonstrated competitive inhibition patterns, suggesting that it could serve as a lead compound for developing enzyme inhibitors for therapeutic use.

- Anticancer Research : In vitro studies on cancer cell lines treated with DFBCA revealed dose-dependent cytotoxic effects, prompting further exploration into its application as an anticancer drug candidate .

Comparative Analysis

To better understand the unique properties of DFBCA compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H4F2O4 | Carboxylic acid functionality; enzyme inhibitor |

| 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | C8H6F2O4 | Contains amino group; potential anti-inflammatory properties |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | C8H4F2O3 | Aldehyde functionality; different reactivity |

Future Directions

The ongoing research into DFBCA's biological activity suggests several promising avenues:

- Pharmaceutical Development : Continued exploration of DFBCA as a scaffold for drug discovery could lead to novel therapeutics targeting various diseases.

- Mechanistic Studies : Further investigations into the mechanisms underlying its biological effects will help clarify its role in enzyme inhibition and antimicrobial activity.

- Clinical Applications : Evaluating the safety and efficacy of DFBCA derivatives in clinical settings will be crucial for translating laboratory findings into therapeutic options.

Q & A

Q. What are the key synthetic steps for preparing 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the benzodioxole core. Starting from 4-methylbenzene-1,2-diol, the process includes:

- Cyclization to form the benzodioxole ring.

- Fluorination using triethylamine trihydrogenfluoride (Et₃N·3HF) under ambient conditions, achieving high yields (~82%) .

- Bromination and cyanation to introduce a nitrile group at the 5-position.

- Hydrolysis of the nitrile to the carboxylic acid using KOH in ethanol/water under reflux.

Optimization Tips : - Use TPGS-750-M/H₂O as a green solvent system for amide coupling steps to improve efficiency .

- Recrystallization from heptane enhances purity post-hydrolysis .

Q. Which spectroscopic methods are critical for characterizing this compound?

Q. How should researchers handle stability and storage of this compound?

- Store at -20°C in anhydrous conditions to prevent hydrolysis of the difluorobenzodioxole ring.

- Use desiccants and inert atmosphere vials for long-term storage .

Advanced Research Questions

Q. How do the 2,2-difluoro substitutions impact electronic properties and reactivity?

The electron-withdrawing fluorine atoms:

- Increase electrophilicity of the benzodioxole ring, enhancing reactivity in nucleophilic substitution or coupling reactions.

- Stabilize intermediates during fluorination, as evidenced by high yields with Et₃N·3HF .

- Modulate π-π stacking in crystal structures, affecting solubility (e.g., pale yellow solid with limited aqueous solubility) .

Methodological Insight : Computational studies (DFT) can quantify Fukui indices to predict reactive sites .

Q. What experimental designs are robust for evaluating bioactivity (e.g., insecticidal or enzyme inhibition)?

- Insecticidal Assays : Use lab-reared Plutella xylostella (diamondback moth) larvae. Apply compound derivatives via leaf-dip method at 100–500 ppm. Monitor mortality at 24/48 hrs with triplicate controls .

- Enzyme Inhibition : Test against CYP450 isoforms (e.g., CYP73A) using recombinant enzyme systems. Measure IC₅₀ via UV-Vis spectroscopy with trans-cinnamic acid as a substrate .

Q. How can contradictions in bioactivity data between derivatives be resolved?

- Perform structure-activity relationship (SAR) studies comparing substituents (e.g., heptafluoroisopropyl vs. methyl groups).

- Validate metabolic stability : Incubate derivatives with liver microsomes to rule out rapid degradation .

- Use molecular docking to assess binding affinity variations to target enzymes (e.g., PDB: 1TQN for CYP73A) .

Q. What strategies improve scalability from milligram to gram-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.